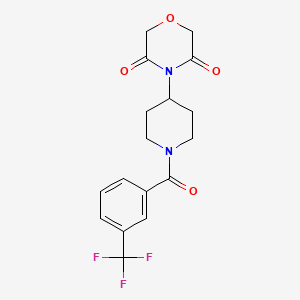

4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

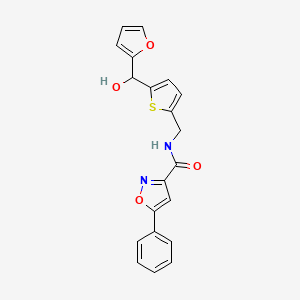

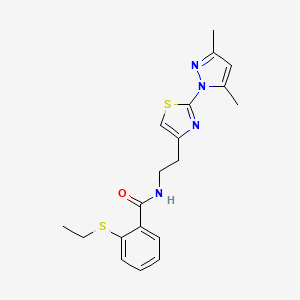

The compound is a complex organic molecule that contains a piperidine ring (a six-membered ring with one nitrogen atom), a morpholine ring (a six-membered ring with one nitrogen atom and one oxygen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The benzoyl group indicates the presence of a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and morpholine rings, the benzoyl group, and the trifluoromethyl group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure and the functional groups present. The trifluoromethyl group is often associated with high reactivity due to the strong electronegativity of fluorine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen

Chemoselective Catalysis

Morpholinone- and piperidinone-derived triazolium salts, which are structurally related to the compound , have been shown to catalyze highly chemoselective cross-benzoin reactions. These reactions are significant in organic synthesis, creating bonds between carbon atoms of aldehydes to form complex molecules. The study highlights the importance of the fused ring in triazolium salts for achieving high yields and selectivity in these reactions, demonstrating the potential of related compounds in synthetic chemistry applications (Langdon et al., 2014).

Synthesis of Heterocycles

A protocol involving the reaction of ethyl benzoylpyruvate with phenyl isothiocyanate, followed by interactions with primary aromatic and secondary aliphatic amines, including piperidine and morpholine, leads to the synthesis of functionalized heterocycles. This demonstrates the utility of compounds involving piperidine and morpholine in preparing diverse heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Kabirifard et al., 2015).

Antioxidant and Antinociceptive Activities

Novel phenoxy acetyl carboxamides synthesized through the amidation process using bases such as piperidine and morpholine have been evaluated for their antioxidant and antinociceptive activities. These studies suggest the potential of structurally related compounds in therapeutic applications, particularly in managing pain and oxidative stress (Manjusha et al., 2022).

Vasodilation Properties

Compounds synthesized from aromatic nucleophilic substitution reactions involving piperidine or morpholine with 2-bromo-3-pyridinecarboxylate derivatives have shown considerable vasodilation properties. This research opens avenues for the development of new therapeutic agents targeting cardiovascular diseases (Girgis et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds with a piperidine nucleus have been found to interact with a variety of targets, including viral proteins and cellular proteins .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, and cell signaling .

Eigenschaften

IUPAC Name |

4-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O4/c18-17(19,20)12-3-1-2-11(8-12)16(25)21-6-4-13(5-7-21)22-14(23)9-26-10-15(22)24/h1-3,8,13H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMGYIWNUONTIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2848015.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2848021.png)

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2848023.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848025.png)

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2848026.png)